molecular formula C14H14N2O3S B5754506 N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide CAS No. 54780-06-2

N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B5754506
CAS No.: 54780-06-2
M. Wt: 290.34 g/mol
InChI Key: YXDXUULNGFDWNY-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-2-18-11-7-5-10(6-8-11)15-14(20)16-13(17)12-4-3-9-19-12/h3-9H,2H2,1H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDXUULNGFDWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50970103
Record name N-{[(4-Ethoxyphenyl)imino](sulfanyl)methyl}furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54780-06-2
Record name MLS000756487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[(4-Ethoxyphenyl)imino](sulfanyl)methyl}furan-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50970103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide can be achieved through a one-pot strategy. This method involves the reaction of furan-2-carbonyl chloride with 4-ethoxyaniline in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions and yields the desired product in moderate to excellent yields (56–85%) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-carboxamide derivatives .

Scientific Research Applications

N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its anti-cancer effects by inducing apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the growth of microbial cells by interfering with their cell wall synthesis and other vital processes .

Comparison with Similar Compounds

N-[(4-ethoxyphenyl)carbamothioyl]furan-2-carboxamide can be compared with other similar compounds, such as:

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